molecular formula C14H10N2O2 B597754 6-Phenyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid CAS No. 1227270-42-9

6-Phenyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid

Cat. No.: B597754
CAS No.: 1227270-42-9
M. Wt: 238.246
InChI Key: JPBYOYIPTUQITI-UHFFFAOYSA-N
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Description

6-Phenyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid is a chemical compound that has been studied for its potential in cancer therapy. It is a derivative of 1H-pyrrolo[2,3-b]pyridine, which has shown potent activities against FGFR1, 2, and 3 .


Synthesis Analysis

The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives involves several steps. The key intermediate for the synthesis of these derivatives is 4-methyl-6-phenyl-1H-pyrrolo[3,4-c]pyridine-1,3-dione . This compound is then alkylated to produce the corresponding N-alkyl-4-methyl-6-phenyl-1H-pyrrolo[3,4-c]pyridine-1,3-dione derivatives .

Scientific Research Applications

  • Structural and Vibrational Analysis : In a study by Bahgat et al. (2009), the solid phase FT-IR and FT-Raman spectra of pyrazolopyridine derivatives were recorded. The spectra were interpreted with the aid of normal coordinate analysis following full structure optimization and force field calculations based on density functional theory (DFT). This research provides insights into the structural and vibrational characteristics of similar pyrazolopyridine compounds (Bahgat, Jasem, & El‐Emary, 2009).

  • Synthesis and Antibacterial Screening : Maqbool et al. (2014) explored the synthesis and antibacterial properties of various pyrazolopyridine derivatives. They demonstrated that some of these compounds exhibit significant antibacterial activities, highlighting their potential use in medical applications (Maqbool et al., 2014).

  • Synthesis of Carboxylic Acids : Bencková and Krutošíková (1997) synthesized pyrrolofuro[3,2-c]pyridine-2-carboxylic acid derivatives. Their methodology provides a pathway for the creation of carboxylic acid derivatives, which are important in pharmaceutical and chemical industries (Bencková & Krutošíková, 1997).

  • Palladium-Catalyzed Decarboxylative Couplings : Suresh et al. (2013) reported the synthesis of 2-aryl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridines through palladium-catalyzed decarboxylative Suzuki coupling. This study provides a valuable approach to synthesizing complex organic compounds for various applications (Suresh et al., 2013).

  • Reaction with Nucleophiles : Gadzhili et al. (2015) explored reactions of ethyl 6-alkyl(phenyl)-2-methyl-4-(chloromethyl)pyridine-3-carboxylates with O- and N-nucleophiles. Their findings provide insights into the reactivity of these compounds, which is crucial for chemical synthesis (Gadzhili et al., 2015).

Future Directions

The future directions for the study of 6-Phenyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid and its derivatives include further investigation of their potential as FGFR inhibitors for cancer therapy .

Properties

IUPAC Name

6-phenyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O2/c17-14(18)11-8-15-12-6-10(7-16-13(11)12)9-4-2-1-3-5-9/h1-8,15H,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPBYOYIPTUQITI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=C(C(=CN3)C(=O)O)N=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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